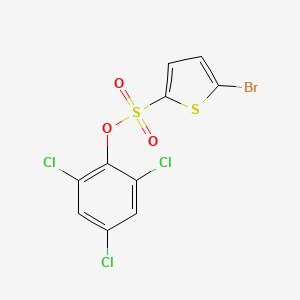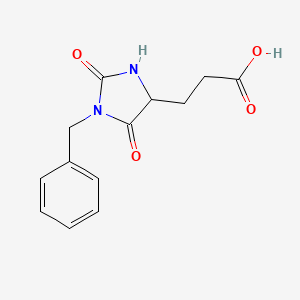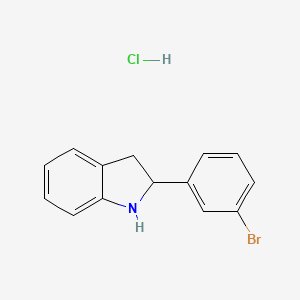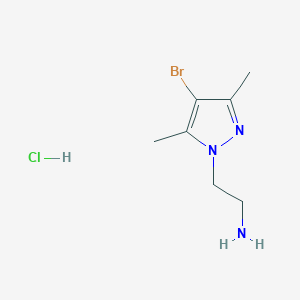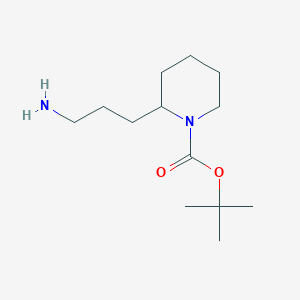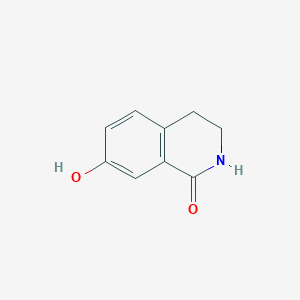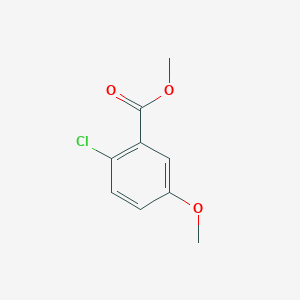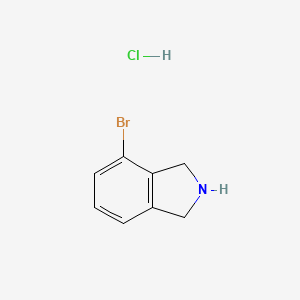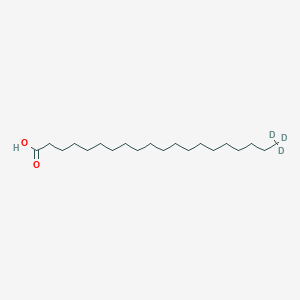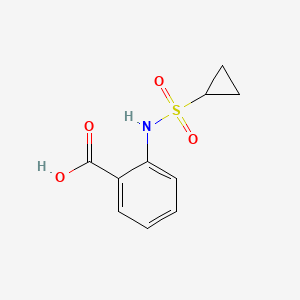
2-Cyclopropanesulfonamidobenzoic acid
概要
説明
2-Cyclopropanesulfonamidobenzoic acid is a compound with a molecular weight of 241.25999450683594 . It belongs to the categories of Sulphur (S) Compounds, Cyclopropane, and Benzoic Acids .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO4S/c12-10(13)8-3-1-2-4-9(8)11-16(14,15)7-5-6-7/h1-4,7,11H,5-6H2,(H,12,13) . This indicates the presence of a cyclopropane ring, a sulfonamide group, and a benzoic acid group in the molecule .
科学的研究の応用
Sulfhydryl Group Determination : A study by Ellman (1959) describes a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting its application in understanding chemical reactions involving sulfhydryl groups (Ellman, 1959).
Asymmetric Cyclopropanations : Davies et al. (1996) investigated the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, leading to a method for synthesizing functionalized cyclopropanes. This study is significant for the development of enantioselective synthetic methods (Davies et al., 1996).
N-Heterocyclic Carbene-Catalyzed Rearrangements : Atienza, Roth, and Scheidt (2011) explored the rearrangement of vinyl sulfones catalyzed by N-heterocyclic carbenes, leading to the development of tandem rearrangement/cycloadditions for generating isoxazolines and other heterocyclic compounds (Atienza, Roth, & Scheidt, 2011).
Functionalization of 2-Phenylsulfonyl 1,3-Dienes : Loefstroem et al. (1995) conducted a study on the regioselective cyclopropanation and epoxidation of 2-phenylsulfonyl 1,3-dienes. This research is crucial for understanding the synthesis of oxabicyclic systems and their potential applications (Loefstroem et al., 1995).
Water-Soluble Gold(I) and Gold(III) Complexes : Tomás‐Mendivil et al. (2013) synthesized water-soluble Au(I)- and Au(III)-NHC complexes, demonstrating their application as catalysts for the intramolecular cyclization of γ-alkynoic acids, an important process in organic synthesis (Tomás‐Mendivil et al., 2013).
PtCl2-Catalyzed Rearrangement of Methylenecyclopropanes : Fürstner and Aïssa (2006) explored the PtCl2-catalyzed transformation of alkylidenecyclopropanes into cyclobutene derivatives, contributing to the understanding of reactions involving cyclopropanes and their potential in synthetic chemistry (Fürstner & Aïssa, 2006).
作用機序
Target of Action
2-Cyclopropanesulfonamidobenzoic acid is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in various biological processes.
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis . By acting as a competitive antagonist of PABA, it inhibits the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a precursor of folic acid . This disruption affects downstream effects, including the synthesis of nucleic acids and proteins, which are crucial for bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, the compound prevents bacteria from replicating and growing .
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - repeated exposure, Inhalation (Category 1), Lungs . It also poses a short-term (acute) aquatic hazard (Category 3) .
生化学分析
Biochemical Properties
2-Cyclopropanesulfonamidobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. The sulfonamide group in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, leading to altered phosphorylation states of target proteins and changes in downstream signaling events. Furthermore, this compound can affect gene expression by binding to transcription factors or modifying chromatin structure, resulting in changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. For instance, the sulfonamide group can mimic the structure of natural substrates, allowing this compound to compete with these substrates for binding to the enzyme. Additionally, this compound can form covalent bonds with specific amino acid residues in proteins, resulting in irreversible inhibition of enzymatic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and changes in cell viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed in animal studies, where a specific dosage range results in significant changes in cellular and physiological responses. It is important to determine the optimal dosage to minimize adverse effects while maximizing the therapeutic potential of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and nucleotide metabolism. This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes responsible for the synthesis of nucleotides, leading to reduced levels of nucleotides and altered cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in amino acid catabolism, resulting in changes in the levels of specific amino acids and their derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential .
特性
IUPAC Name |
2-(cyclopropylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-3-1-2-4-9(8)11-16(14,15)7-5-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKWAZAHBVUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203008-73-4 | |
| Record name | 2-cyclopropanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


